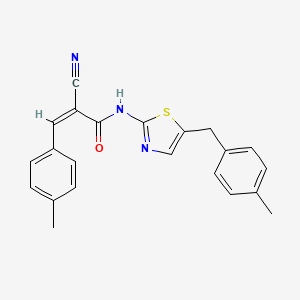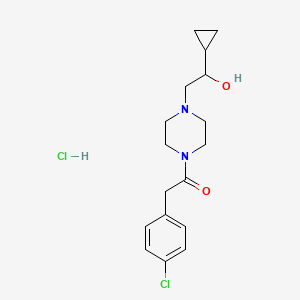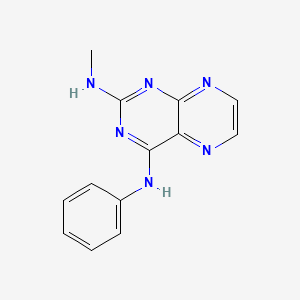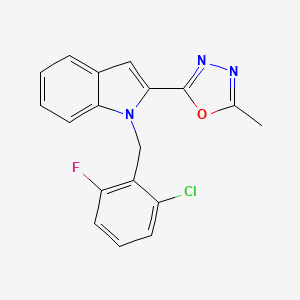
(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide is a chemical compound that has gained attention due to its potential application in scientific research. This compound is a derivative of thiazole and has been synthesized through various methods. The purpose of
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
A compound structurally similar to (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide, specifically 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, has been synthesized and identified as a novel class of herbicides. These compounds exhibit significant herbicidal activities, especially in inhibiting PSII electron transport, indicating potential agricultural applications (Wang et al., 2004).
Synthesis and Reactivity
The behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards nitrogen nucleophiles has been explored, leading to the synthesis of various heterocyclic compounds. This research highlights the versatility of such cyanoacrylamide derivatives in synthesizing diverse chemical structures, potentially useful in pharmaceutical and material science applications (Bondock et al., 2011).
Cytotoxicity and Anticancer Properties
Compounds related to this compound, such as 2-anilinopyridine-3-acrylamides, have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. These compounds have shown potential as tubulin polymerization inhibitors, indicating their possible application in developing new anticancer agents (Kamal et al., 2014).
Applications in Solar Cell Technology
Research into the molecular engineering of organic sensitizers for solar cell applications has identified compounds with structures similar to this compound. These sensitizers, comprising donor, electron-conducting, and anchoring groups, have shown high efficiency in converting sunlight to electricity, suggesting potential use in renewable energy technologies (Kim et al., 2006).
Fluorescence and Biological Activities
Derivatives of 2-cyanoacrylamides have been synthesized and studied for their fluorescence properties and biological activities. These compounds have exhibited remarkable fluorescence with high quantum yields and demonstrated antimicrobial and antiviral activities, highlighting their potential in medical diagnostics and therapeutics (Azzam et al., 2020).
Antimicrobial Acyclic and Heterocyclic Dyes
The design and synthesis of novel acyclic and heterocyclic dyes based on cyanoacrylamide structures have been explored. These dyes have shown significant antimicrobial activity and have been evaluated for dyeing and textile finishing applications, suggesting a role in industrial and material science (Shams et al., 2011).
Wirkmechanismus
- The primary targets of this compound include estrogen receptors (ER) . Specifically:
- Estrogen receptor beta (ERβ) : It binds to this receptor with an affinity similar to that of ESR1 (estrogen receptor alpha). ERβ activation leads to downstream effects in estrogen-dependent pathways .
- Estrogen receptor alpha (ERα) : Similar to ERβ, this compound interacts with ERα, affecting cellular responses mediated by estrogen signaling .
Target of Action
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(4-methylphenyl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-15-3-7-17(8-4-15)11-19(13-23)21(26)25-22-24-14-20(27-22)12-18-9-5-16(2)6-10-18/h3-11,14H,12H2,1-2H3,(H,24,25,26)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSFJNDOEAUXCC-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(C=C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C\C3=CC=C(C=C3)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzhydryl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469227.png)

![N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2469229.png)

![6-Methyl-2-[[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2469231.png)

![3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2469234.png)






![N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2469250.png)